molecular formula C26H34N2O5 B6572489 3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946318-18-9

3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6572489
CAS No.: 946318-18-9
M. Wt: 454.6 g/mol
InChI Key: JPTBIMSHCWNNPB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a useful research compound. Its molecular formula is C26H34N2O5 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.24677219 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound “3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” are currently unknown. This compound is structurally similar to a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives , which have shown prominent activity against both MCF-7 and A549 cancer cell lines . .

Mode of Action

Based on its structural similarity to the aforementioned triazole derivatives , it might interact with cellular targets leading to the inhibition of cancer cell growth.

Biochemical Pathways

Given its potential anticancer activity , it may influence pathways related to cell growth and proliferation.

Result of Action

Based on its potential anticancer activity , it may lead to the inhibition of cancer cell growth and proliferation.

Properties

IUPAC Name

3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-6-31-22-15-19(16-23(32-7-2)24(22)33-8-3)25(29)27-20-11-12-21-18(14-20)10-9-13-28(21)26(30)17(4)5/h11-12,14-17H,6-10,13H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTBIMSHCWNNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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